6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Description
6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a pyrimidine derivative featuring a 5-nitro substituent, an azepane ring (7-membered cyclic amine), and a 4-benzylpiperazine moiety. Its molecular formula is C₂₃H₃₀N₈O₂ (calculated from ’s analog), with a molecular weight of approximately 450.56 g/mol.
Properties
IUPAC Name |
6-(azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2/c22-19-18(28(29)30)20(26-10-6-1-2-7-11-26)24-21(23-19)27-14-12-25(13-15-27)16-17-8-4-3-5-9-17/h3-5,8-9H,1-2,6-7,10-16H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUCEZYESSCDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, nitration is performed to introduce the nitro group at the 5-position.
Substitution with Azepane: The azepane moiety is introduced via nucleophilic substitution, often using azepane and a suitable leaving group on the pyrimidine ring.
Introduction of Benzylpiperazine: The final step involves the coupling of benzylpiperazine to the 2-position of the pyrimidine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The azepane and benzylpiperazine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of new derivatives with different substituents on the pyrimidine ring.
Scientific Research Applications
6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Study of its effects on biological systems, including its binding affinity to various receptors.
Chemical Biology: Use as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Inhibiting Enzymes: Blocking the activity of enzymes critical for certain biological processes.
Altering Cellular Pathways: Affecting cellular pathways to induce desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related derivatives:
Key Observations:
Core Structure Variations: The pyrimidine core in the target compound contrasts with thiazolone () or isoindole-dione () cores in analogs. Thiazolone derivatives () exhibit antiplasmodial activity, suggesting the benzylpiperazine moiety may confer broad-spectrum utility .
Substituent Effects: Piperazine vs. Piperidine: The target’s 4-benzylpiperazine group (two nitrogen atoms) offers greater hydrogen-bonding capacity compared to 4-benzylpiperidine (one nitrogen), which may enhance target binding .
Activity Trends :
- AChE Inhibition : Compound 4a () demonstrates that electron-withdrawing groups (e.g., Cl at ortho position) on the benzylpiperazine moiety enhance AChE inhibition. The target compound lacks such substituents but may compensate with its nitro group .
- Anti-Plasmodial Activity : The thiazolone derivative () highlights the benzylpiperazine group’s role in antiplasmodial activity, suggesting the target compound could be repurposed for similar applications .
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s nitro and amine groups may improve aqueous solubility compared to diphenylmethyl analogs (), though the azepane ring could reduce it slightly .
- Binding Affinity : Molecular docking studies () suggest that benzylpiperazine derivatives bind to AChE’s catalytic anionic site. The target’s azepane may alter this interaction due to conformational flexibility .
- Metabolic Stability: Piperazine rings are prone to metabolism, but the nitro group might slow degradation compared to non-nitrated analogs .
Biological Activity
6-(Azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes an azepane ring, a benzylpiperazine moiety, and a nitropyrimidine core. Its molecular formula is , with a molecular weight of approximately 364.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₆O₂ |
| Molecular Weight | 364.44 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neurological disorders. The compound has been studied for its inhibitory effects on certain kinases implicated in tumor growth and progression.
The primary mechanism of action appears to involve inhibition of specific kinases related to cell proliferation and survival pathways. For instance, studies have indicated that the compound may target Polo-like kinase 4 (PLK4), which plays a crucial role in centriole duplication and cell cycle regulation. Inhibition of PLK4 can lead to altered cell division processes, making it a promising candidate for cancer therapy .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Cancer Cell Lines :
- Neuropharmacological Effects :
- Animal Models :
Research Findings
Recent findings support the potential for this compound as a therapeutic agent:
- Antitumor Activity : The compound's ability to inhibit PLK4 has been linked to decreased tumor growth rates in xenograft models, suggesting its utility as an anticancer agent .
- Synergistic Effects : Preliminary data indicate that combining this compound with other chemotherapeutics may enhance overall efficacy while reducing side effects associated with high doses of standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
